molecular formula C19H22ClNO3 B2552387 N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide CAS No. 1798464-07-9

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide

Cat. No.: B2552387
CAS No.: 1798464-07-9
M. Wt: 347.84
InChI Key: LGYQUCCBDIUAOE-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide is a synthetic amide derivative of interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a 3-chlorophenyl group and a phenoxy moiety, is frequently explored in the development of novel bioactive compounds . Chlorine-containing amides are a significant area of study, as the introduction of a chlorine atom can profoundly influence a molecule's biological activity and pharmacokinetic properties, such as its metabolic stability and binding affinity . This compound is provided exclusively for laboratory research purposes. It is intended for use in in vitro experiments and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-14(24-17-10-5-4-6-11-17)18(22)21-13-19(2,23-3)15-8-7-9-16(20)12-15/h4-12,14H,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYQUCCBDIUAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position.

    Methoxypropyl Chain Addition: The next step involves the addition of a methoxypropyl group to the chlorophenyl intermediate through a nucleophilic substitution reaction.

    Formation of Phenoxypropanamide: The final step involves the coupling of the methoxypropyl-chlorophenyl intermediate with a phenoxypropanamide moiety using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of chlorinated aromatic amides. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (logP) Notable Applications/Findings
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide ~349.8 (estimated) 3-chlorophenyl, methoxypropyl, amide ~3.2 (predicted) Potential enzyme inhibition; limited data
3-Chloro-N-phenyl-phthalimide 257.68 Chlorophenyl, phthalimide ring ~2.8 Monomer for polyimide synthesis
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)...propanamide ~600 (estimated) Dichlorophenyl, pyrazolyl, acetamide ~4.1 Bioactive (e.g., kinase inhibition)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide 368.78 Benzothiazole, chlorophenyl, acetamide ~3.5 Antimicrobial/antifungal activity
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine 225.71 Chlorophenoxy, cyclopropane, amine ~2.9 Intermediate in drug synthesis

Key Observations:

Chlorinated Aromatic Moieties :

  • The 3-chlorophenyl group in the target compound and analogs (e.g., ) enhances lipophilicity and may improve membrane permeability. However, substitution patterns (e.g., dichlorophenyl in ) alter electronic effects, impacting binding affinity in bioactive contexts .

Amide vs. Benzothiazole-containing analogs (e.g., ) exhibit stronger antimicrobial activity due to heterocyclic ring rigidity .

Applications :

  • Phthalimide derivatives (e.g., ) are prioritized in polymer chemistry, whereas acetamide/benzothiazole analogs (e.g., ) are explored for bioactivity. The target compound’s methoxypropyl chain may confer metabolic stability compared to shorter-chain analogs.

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C26H28ClNO2
  • Molecular Weight : 431.96 g/mol

This compound features a phenoxypropanamide backbone with a methoxy and chlorophenyl substituent, which contributes to its biological activity.

This compound primarily interacts with various biological targets, including receptors and enzymes involved in signal transduction pathways. Notably, it has been studied for its effects on the cannabinoid receptor system, particularly the CB1 receptor.

Cannabinoid Receptor Interaction

Research indicates that this compound may act as an antagonist or inverse agonist at the CB1 receptor, which is implicated in numerous physiological processes such as appetite regulation, pain perception, and mood modulation. The modulation of the CB1 receptor can have therapeutic implications for conditions like obesity, anxiety disorders, and chronic pain syndromes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
CB1 Receptor AntagonismInhibition of cannabinoid signaling
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines
Neuroprotective PropertiesPotential protection against neuronal damage
Modulation of Pain ResponseDecreased pain sensitivity in animal models

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Neuroprotective Study :
    A study investigated the neuroprotective effects of this compound in a rat model of neurodegeneration. Results indicated significant reductions in neuronal loss and improvements in cognitive function post-treatment, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
  • Pain Modulation Study :
    Another research focused on the analgesic properties of the compound. It demonstrated that administration led to a marked decrease in nociceptive responses in mice subjected to formalin-induced pain, indicating its potential as a therapeutic agent for chronic pain management .
  • Inflammation Study :
    A study assessing anti-inflammatory effects showed that this compound significantly reduced levels of inflammatory markers in a model of acute inflammation. This suggests its utility in treating inflammatory disorders .

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